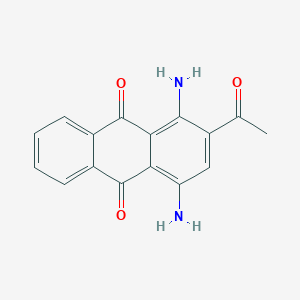
9,10-Anthracenedione, 2-acetyl-1,4-diamino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 2-acetyl-1,4-diamino- is a chemical compound with the molecular formula C16H12N2O2. It is also known as mitoxantrone and is a synthetic anthracenedione derivative. This compound has been extensively studied for its potential use as an anticancer agent due to its ability to inhibit DNA synthesis and repair.
作用機序
Mitoxantrone works by intercalating into DNA and inhibiting topoisomerase II, an enzyme that is involved in DNA replication and repair. This leads to the formation of DNA adducts and breaks, which ultimately leads to cell death. Mitoxantrone also has immunosuppressive properties, which may contribute to its effectiveness in the treatment of multiple sclerosis.
生化学的および生理学的効果
Mitoxantrone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit DNA synthesis and repair, as well as to induce apoptosis in cancer cells. Mitoxantrone has also been shown to have immunosuppressive properties, which may contribute to its effectiveness in the treatment of multiple sclerosis. However, mitoxantrone can also have toxic effects on the heart, leading to cardiotoxicity.
実験室実験の利点と制限
One of the advantages of using mitoxantrone in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for studying DNA synthesis and repair, as well as for investigating potential anticancer agents. However, mitoxantrone can also have toxic effects on cells, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on mitoxantrone. One area of research is the development of new analogs of mitoxantrone that may have increased efficacy and reduced toxicity. Another area of research is the investigation of the immunosuppressive properties of mitoxantrone, which may have applications in the treatment of autoimmune diseases other than multiple sclerosis. Additionally, further research is needed to understand the cardiotoxicity of mitoxantrone and to develop strategies to mitigate this toxicity.
合成法
The synthesis of 9,10-Anthracenedione, 2-acetyl-1,4-diamino- involves the reaction of 1,4-diaminoanthraquinone with acetic anhydride in the presence of sulfuric acid. The reaction yields a mixture of mitoxantrone and its isomer, 1,4-dihydroxy-5,8-bis(acetylamino)anthracene-9,10-dione. The mixture is then separated by column chromatography to obtain pure mitoxantrone.
科学的研究の応用
Mitoxantrone has been extensively studied for its potential use as an anticancer agent. It has been shown to be effective against a variety of cancers, including breast cancer, prostate cancer, and leukemia. Mitoxantrone works by inhibiting DNA synthesis and repair, leading to cell death. It has also been studied for its potential use in the treatment of multiple sclerosis, as it has immunosuppressive properties.
特性
CAS番号 |
19500-94-8 |
|---|---|
製品名 |
9,10-Anthracenedione, 2-acetyl-1,4-diamino- |
分子式 |
C16H12N2O3 |
分子量 |
280.28 g/mol |
IUPAC名 |
2-acetyl-1,4-diaminoanthracene-9,10-dione |
InChI |
InChI=1S/C16H12N2O3/c1-7(19)10-6-11(17)12-13(14(10)18)16(21)9-5-3-2-4-8(9)15(12)20/h2-6H,17-18H2,1H3 |
InChIキー |
GUUWHMTVVVFXIF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)N |
正規SMILES |
CC(=O)C1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)N |
その他のCAS番号 |
19500-94-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



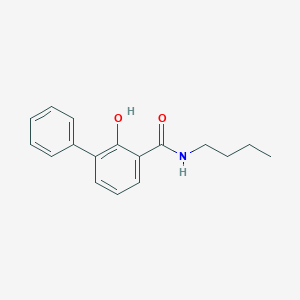
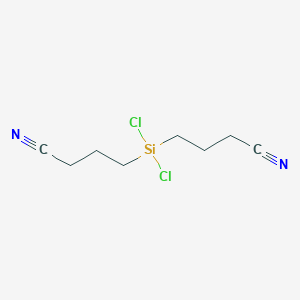
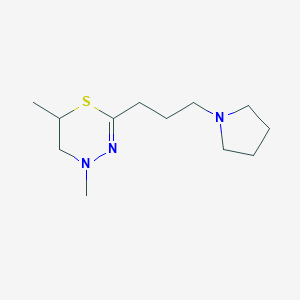

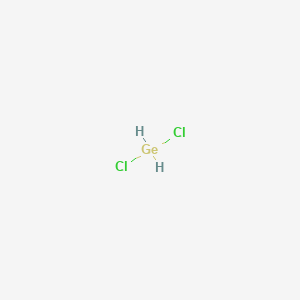
![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)
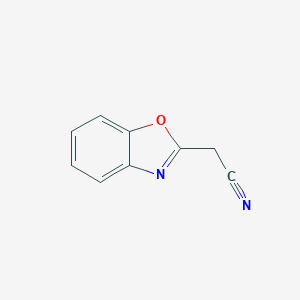


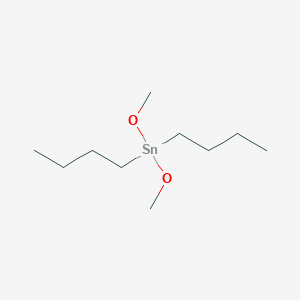
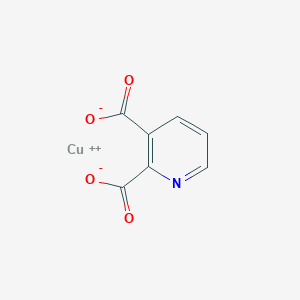
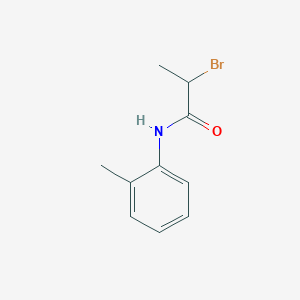
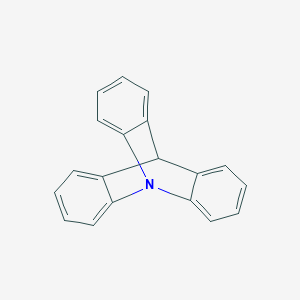
![Dibenzo[g,p]chrysene](/img/structure/B91316.png)